molecular formula C8H7IN2 B1422623 5-Iodo-4-methyl-1h-indazole CAS No. 1082040-12-7

5-Iodo-4-methyl-1h-indazole

Cat. No. B1422623
CAS RN: 1082040-12-7
M. Wt: 258.06 g/mol
InChI Key: MTEVJKIZALCPJY-UHFFFAOYSA-N
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Description

5-Iodo-4-methyl-1h-indazole is a chemical compound with the molecular formula C8H7IN2 . It is a type of indazole, which is a bicyclic compound consisting of a benzene ring fused to a pyrazole ring . Indazoles are important in medicinal chemistry due to their presence in many bioactive compounds .


Molecular Structure Analysis

Indazoles usually contain two tautomeric forms: 1H-indazole and 2H-indazole. The 1H-indazole form is more thermodynamically stable than the 2H-indazole, making it the predominant tautomer . The specific molecular structure of this compound would require more specific information or computational analysis for accurate determination.

Scientific Research Applications

Structural Insights and Chemical Interactions

5-Iodo-4-methyl-1h-indazole compounds contribute significantly to the study of molecular interactions. The binding mode of similar indazole derivatives has been scrutinized through X-ray crystallography, DFT calculations, and molecular docking approaches, revealing intermolecular hydrogen and halogen bonding crucial for biological activities. For example, the study of halogen bonding in these compounds advances the discovery of potent inhibitors and antifungal compounds (He et al., 2020).

Advancements in Organic Synthesis

This compound and its derivatives have been pivotal in the development of novel synthetic methodologies, enhancing the efficiency and selectivity of chemical reactions. For instance, innovative methods for preparing 5-iodo-1,4-disubstituted-1,2,3-triazole through a multicomponent one-pot reaction have broadened the scope of applications in organic synthesis and drug discovery, highlighting the potential of these compounds in intricate chemical processes (Li et al., 2008).

Biomedical Applications

The chemical properties of this compound derivatives also find relevance in biomedical research. The aqueous synthesis of iodo-1,2,3-triazoles, a process that involves water-compatible oxidative iodination, paves the way for the modification of bioactive molecules and rapid radioactive labeling, signifying the compound's utility in chemistry and biomedicine (Li et al., 2017).

Safety and Hazards

5-Iodo-4-methyl-1h-indazole is considered hazardous. It is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . It should be handled with appropriate safety measures, including wearing protective equipment and ensuring adequate ventilation .

Future Directions

Indazole derivatives, including 5-Iodo-4-methyl-1h-indazole, continue to be a topic of interest in medicinal chemistry due to their wide range of biological activities . Future research may focus on developing new synthetic methods, exploring their biological activities, and improving their yield .

Biochemical Analysis

Biochemical Properties

5-Iodo-4-methyl-1H-indazole plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to inhibit certain kinases, which are enzymes that transfer phosphate groups from high-energy donor molecules to specific substrates. This inhibition can affect various signaling pathways within the cell . Additionally, this compound can bind to specific receptors, altering their conformation and activity, which can lead to changes in cellular responses .

Cellular Effects

The effects of this compound on cells are profound. It can influence cell signaling pathways, gene expression, and cellular metabolism. For example, by inhibiting kinases, this compound can disrupt the signaling pathways that regulate cell growth and division, potentially leading to cell cycle arrest or apoptosis . Furthermore, this compound can modulate the expression of genes involved in inflammation and immune responses, thereby affecting cellular functions .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to the active sites of enzymes, inhibiting their activity. This binding often involves interactions with specific amino acid residues within the enzyme’s active site, leading to a conformational change that reduces the enzyme’s catalytic efficiency . Additionally, this compound can interact with DNA and RNA, affecting gene expression and protein synthesis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a reduction in its biological activity . Long-term exposure to this compound can result in sustained inhibition of target enzymes and prolonged changes in gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit therapeutic effects, such as reducing inflammation or inhibiting tumor growth . At higher doses, it can cause toxic or adverse effects, including damage to vital organs and disruption of normal cellular functions . Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic outcome without causing significant toxicity .

Metabolic Pathways

This compound is involved in several metabolic pathways. It can be metabolized by liver enzymes, leading to the formation of various metabolites . These metabolites can have different biological activities and may contribute to the overall effects of the compound. The interaction of this compound with metabolic enzymes can also affect metabolic flux and alter the levels of specific metabolites within the cell .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cell membranes . Once inside the cell, the compound can accumulate in specific compartments, such as the cytoplasm or nucleus, where it exerts its biological effects . The distribution of this compound within tissues can also influence its overall efficacy and toxicity .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound can be directed to specific cellular compartments through targeting signals or post-translational modifications . For example, it may localize to the nucleus, where it can interact with DNA and affect gene expression . Alternatively, it may accumulate in the cytoplasm, where it can interact with enzymes and other proteins involved in cellular metabolism .

properties

IUPAC Name

5-iodo-4-methyl-1H-indazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7IN2/c1-5-6-4-10-11-8(6)3-2-7(5)9/h2-4H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTEVJKIZALCPJY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC2=C1C=NN2)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7IN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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